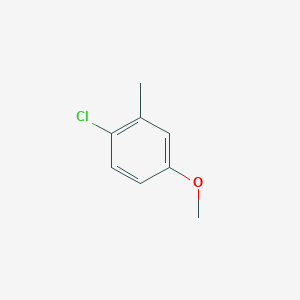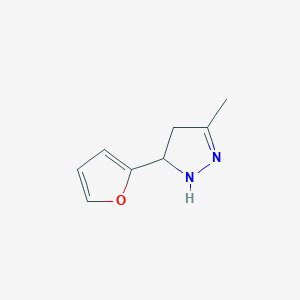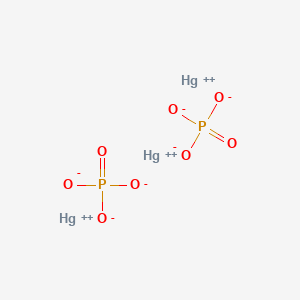
ネフォパム
概要
説明
Nefopam is a centrally acting, non-opioid analgesic medication primarily used to treat moderate to severe pain. It is known for its central stimulant and sympathomimetic properties. Nefopam acts in the brain and spinal cord to relieve pain through novel mechanisms, including antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission .
科学的研究の応用
Nefopam has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nefopam analogues and characterization of its chemical properties.
Biology: Studied for its effects on neurotransmitter reuptake and modulation of glutamatergic transmission.
Medicine: Used to treat moderate to severe pain, postoperative pain, and shivering during surgery.
Industry: Utilized in the production of pharmaceutical compositions for pain relief.
作用機序
Target of Action
Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .
Mode of Action
Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .
Biochemical Pathways
Nefopam affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, nefopam has been found to downregulate autophagy and c-Jun N-terminal kinase activity .
Pharmacokinetics
Nefopam has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylnefopam and Nefopam N-oxide . The elimination half-life of Nefopam is between 3-8 hours, and for Desmethylnefopam, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .
Result of Action
The action of Nefopam results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, nefopam has been found to reduce cell proliferation, having little effect on apoptosis .
Action Environment
The action of Nefopam can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of Nefopam N-oxide
生化学分析
Biochemical Properties
Nefopam interacts with several enzymes and proteins in the body. Although structurally related to the antihistamine, diphenhydramine, and the antiparkinson drug, orphenadrine, nefopam has no antihistaminic activity . In contrast to orphenadrine, it may enhance motor neurone excitability .
Cellular Effects
Nefopam has shown potential for reducing neuropathic pain . It has been found to downregulate autophagy and c-Jun N-terminal kinase activity in the regulation of neuropathic pain development following spinal nerve ligation . Nefopam also acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission .
Molecular Mechanism
It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine . It does not bind to opiate receptors . Studies in animal models suggest that nefopam may have a low dependence liability and abuse potential .
Temporal Effects in Laboratory Settings
In laboratory settings, nefopam has been observed to have a half-life of 3 to 8 hours . Its active metabolite, desmethylnefopam, has a half-life of 10 to 15 hours . Following a 60mg oral dose in healthy subjects, peak blood concentrations occurred at about 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of nefopam vary with different dosages. For example, in a study on rodents, nefopam combined with acetaminophen produced greater antinociceptive effect than that obtained by administration of the corresponding nefopam concentration alone .
Metabolic Pathways
Nefopam undergoes extensive hepatic biotransformation to desmethylnefopam and nefopam N-oxide . The metabolism of nefopam is hepatic, by N-demethylation and via other routes .
Transport and Distribution
Nefopam is eliminated mostly in urine, and to a lesser extent in feces . It is transported and distributed within cells and tissues, but the exact transporters or binding proteins it interacts with are not well known.
Subcellular Localization
The subcellular localization of nefopam is not well studied. Given its central analgesic effects, it is likely that it acts in the brain and spinal cord
準備方法
Synthetic Routes and Reaction Conditions
Nefopam can be synthesized through a series of chemical reactions starting from o-benzoylbenzoic acid. The synthetic route involves acyl chloride reaction, amination reaction, chlorination reaction, reductive hydrolysis reaction, ring-closure reaction, and neutralization reaction. The final product, nefopam hydrochloride, is obtained through refining .
Industrial Production Methods
In industrial settings, nefopam hydrochloride is produced by maintaining effective and stable plasma drug concentration for a long time. The pharmaceutical composition includes nefopam hydrochloride, sustained release agents, adhesives, lubricants, and flavoring agents. This composition allows for the slow and durable release of the drug, reducing the frequency and amount of drug use .
化学反応の分析
Types of Reactions
Nefopam undergoes various chemical reactions, including:
Oxidation: Nefopam can be oxidized to form degradation products.
Reduction: Reductive hydrolysis is part of the synthetic route to produce nefopam.
Substitution: Substitution reactions are involved in the synthesis of nefopam analogues.
Common Reagents and Conditions
Oxidation: Reagents such as methanol and diethyl ether are used.
Reduction: Thionyl chloride and N-methyl ethanolamine are used under nitrogen atmosphere.
Substitution: Catalytic N,N-dimethyl formamide and toluene are used.
Major Products Formed
The major products formed from these reactions include 2-[(2-benzyl-benzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino]ethanol, and diphenylmethanone .
類似化合物との比較
Nefopam is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:
Morphine: An opioid analgesic with a higher potential for respiratory depression and abuse.
Aspirin: A non-steroidal anti-inflammatory drug with different mechanisms of action and side effects.
Pentazocine: An opioid analgesic with a different pharmacological profile.
Nefopam stands out for its ability to provide effective pain relief with fewer side effects and lower abuse potential compared to opioid analgesics .
特性
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nefopam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nefopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)










![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)
